molecular formula C15H13NOS B3048849 Benzothiazole, 2-(4-ethoxyphenyl)- CAS No. 183561-67-3

Benzothiazole, 2-(4-ethoxyphenyl)-

Cat. No. B3048849
CAS RN: 183561-67-3
M. Wt: 255.3 g/mol
InChI Key: NAUXHTYTQIQZJI-UHFFFAOYSA-N
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Description

“Benzothiazole, 2-(4-ethoxyphenyl)-” is a chemical compound that belongs to the benzothiazole family. It is an organic heterobicyclic compound that is a fusion product between benzene and thiazole .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of “Benzothiazole, 2-(4-ethoxyphenyl)-” has been elucidated by 1H NMR, 13C NMR, IR, and Mass spectral data .


Chemical Reactions Analysis

Benzothiazoles have recognized pharmacophores in the field of research, predominantly in synthetic and medicinal chemistry, on account of their significant pharmaceutical properties .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of Benzothiazole, 2-(4-ethoxyphenyl)-, with each field given a separate and detailed section:

Anticancer Research

Benzothiazole derivatives, including 2-(4-ethoxyphenyl)-benzothiazole, have shown significant promise in anticancer research. These compounds exhibit potent antitumor activity against various cancer cell lines. Studies have demonstrated their ability to inhibit the proliferation of human breast, ovarian, colon, and renal cancer cells . The mechanism often involves the induction of apoptosis and cell cycle arrest, making them valuable candidates for developing new anticancer therapies.

Antimicrobial Agents

Benzothiazole derivatives are also explored for their antimicrobial properties. 2-(4-ethoxyphenyl)-benzothiazole has been investigated for its effectiveness against a range of bacterial and fungal strains. Research indicates that these compounds can inhibit the growth of pathogens such as Escherichia coli, Bacillus subtilis, Candida albicans, and Aspergillus niger . This makes them potential candidates for developing new antimicrobial agents to combat resistant strains.

Anti-inflammatory Applications

The anti-inflammatory potential of benzothiazole derivatives is another area of active research. Compounds like 2-(4-ethoxyphenyl)-benzothiazole have been shown to reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α . This property is particularly valuable in treating chronic inflammatory conditions and diseases where inflammation plays a critical role, such as arthritis and inflammatory bowel disease.

Neuroprotective Agents

Research has also focused on the neuroprotective effects of benzothiazole derivatives. 2-(4-ethoxyphenyl)-benzothiazole has been studied for its potential to protect neurons from oxidative stress and apoptosis . These properties are crucial for developing treatments for neurodegenerative diseases like Alzheimer’s and Parkinson’s, where neuronal damage is a key pathological feature.

Photophysical and Photochemical Applications

Benzothiazole derivatives are known for their interesting photophysical and photochemical properties. 2-(4-ethoxyphenyl)-benzothiazole has been studied for its fluorescence characteristics, making it useful in the development of fluorescent probes and sensors . These applications are valuable in various fields, including bioimaging, environmental monitoring, and material sciences.

Organic Electronics

In the field of organic electronics, benzothiazole derivatives are explored for their semiconducting properties. 2-(4-ethoxyphenyl)-benzothiazole has been investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) . These materials are essential for developing flexible, lightweight, and efficient electronic devices.

Safety And Hazards

The safety data sheet for benzothiazole suggests that it is toxic if inhaled and harmful if swallowed or in contact with skin . It is recommended to use only outdoors or in a well-ventilated area and to avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

2-(4-ethoxyphenyl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NOS/c1-2-17-12-9-7-11(8-10-12)15-16-13-5-3-4-6-14(13)18-15/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUXHTYTQIQZJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30398301
Record name Benzothiazole, 2-(4-ethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzothiazole, 2-(4-ethoxyphenyl)-

CAS RN

183561-67-3
Record name Benzothiazole, 2-(4-ethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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